molecular formula C20H24FN3O B5482681 2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE

2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B5482681
M. Wt: 341.4 g/mol
InChI Key: PZSWYTWGNOXOBA-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both fluorophenyl and methylphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-3-2-4-19(13-16)22-20(25)15-24-11-9-23(10-12-24)14-17-5-7-18(21)8-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSWYTWGNOXOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methylphenyl groups contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]piperazine derivatives: These compounds share the piperazine core and fluorophenyl group but differ in their substituents, leading to variations in their biological activities.

    N-(3-Methylphenyl)acetamide derivatives: These compounds have the same acetamide moiety but differ in the substituents on the piperazine ring.

Uniqueness

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide is unique due to the specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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